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Abstract
Palatinitol, commercially known as Isomalt, is a disaccharide alcohol that has garnered

significant attention in the food and pharmaceutical industries. Classified as a polyol, it serves

as a sugar substitute, offering a range of functional properties that make it a versatile excipient

in drug development and a key ingredient in sugar-free products. This technical guide provides

a comprehensive overview of Palatinitol, detailing its chemical nature, classification,

physicochemical properties, and its applications, with a particular focus on its relevance to

researchers, scientists, and drug development professionals. The guide includes a summary of

quantitative data, detailed experimental protocols for its characterization, and visual

representations of its synthesis and metabolic pathways.

Introduction to Palatinitol (Isomalt)
Palatinitol, also referred to as Isomalt, is a sugar alcohol and a member of the polyol class of

carbohydrates.[1] It is a white, crystalline, and odorless substance with a mild sweet taste,

approximately 45-65% as sweet as sucrose.[2] Unlike traditional sugars, Palatinitol is not a

single compound but an equimolar mixture of two stereoisomers: 1-O-α-D-glucopyranosyl-D-

mannitol (GPM) and 6-O-α-D-glucopyranosyl-D-sorbitol (GPS).[3][4] This unique composition is
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a result of its two-stage manufacturing process, which begins with the enzymatic

rearrangement of sucrose to isomaltulose, followed by hydrogenation.[5][6]

The significance of Palatinitol in the pharmaceutical and food sectors stems from its favorable

properties, including low hygroscopicity, high stability, low caloric value, and a non-cariogenic

nature.[5][7] Its low glycemic index makes it a suitable sweetener for diabetic-friendly products.

[7][8] In the realm of drug development, Palatinitol is utilized as a multifunctional excipient,

serving as a filler, binder, and coating agent in solid dosage forms, and as a stabilizer for

therapeutic proteins.[5][9]

Classification of Palatinitol
Palatinitol is classified as a polyol, also known as a sugar alcohol.[1] Polyols are organic

compounds containing multiple hydroxyl (-OH) groups.[1] Within the broader classification of

polyols, Palatinitol is a disaccharide alcohol, as it is derived from a disaccharide (isomaltulose)

and is composed of two monosaccharide alcohol units.[3]

The classification of Palatinitol can be visualized as follows:
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Figure 1: Hierarchical classification of Palatinitol.

Physicochemical Properties of Palatinitol
The utility of Palatinitol in various applications is dictated by its distinct physicochemical

properties. A summary of these properties is presented below, with a comparison to other

common polyols.

Quantitative Data Summary
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Property
Palatinito
l (Isomalt)

Sorbitol Mannitol Xylitol Erythritol

Sucrose
(for
comparis
on)

Molecular

Weight (

g/mol )

344.31[10] 182.17 182.17 152.15 122.12 342.30

Sweetness

(relative to

sucrose)

0.4 -

0.6[11]
0.6 0.5 1.0 0.6 - 0.7 1.0

Caloric

Value

(kcal/g) -

USA

2.0[5] 2.6 1.6 2.4 0.2 4.0

Caloric

Value

(kcal/g) -

EU

2.4[12] 2.4 2.4 2.4 0 4.0

Glycemic

Index
2[13] 9 2 13 1 65

Melting

Point (°C)

145 -

150[12]
99-101 165-169 92-95 119-123 160-186

Heat of

Solution

(cal/g)

-9.4[12] -26.5 -28.9 -36.6 -42.9 -4.3

Hygroscopi

city

Very

Low[12]

[14]

Medium Very Low High Very Low Low

Table 1: Comparative physicochemical properties of Palatinitol and other common polyols.

Data compiled from various sources.[5][10][11][12][13][14]
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Key Properties and Their Implications
Low Hygroscopicity: Palatinitol absorbs minimal moisture from the air, even at high relative

humidity.[14] This property is highly advantageous in pharmaceutical manufacturing, as it

prevents caking of powders, improves the stability of moisture-sensitive active

pharmaceutical ingredients (APIs), and enhances the shelf-life of the final product.[5][6]

High Stability: Palatinitol exhibits excellent thermal and chemical stability.[15] It does not

undergo Maillard browning reactions, which is crucial for maintaining the appearance and

stability of formulations.[16]

Low Caloric Value and Glycemic Index: Being only partially metabolized in the human body,

Palatinitol has a low caloric value and a very low glycemic index.[5][13] This makes it a

suitable excipient for formulations intended for diabetic patients or for products aimed at

weight management.

Good Tableting Properties: Direct compression grades of Palatinitol have excellent

compressibility and flow properties, making them ideal for the direct compression method of

tablet manufacturing.[3][17]

Synthesis and Metabolism of Palatinitol
Synthesis of Palatinitol
The production of Palatinitol is a two-step process that starts with sucrose.

Synthesis Pathway

Sucrose Isomaltulose

Enzymatic
Rearrangement

Palatinitol
Hydrogenation

1-O-α-D-glucopyranosyl-D-mannitol

6-O-α-D-glucopyranosyl-D-sorbitol
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Figure 2: Synthesis pathway of Palatinitol from sucrose.

Enzymatic Rearrangement: Sucrose is first converted into isomaltulose (palatinose) through

an enzymatic process.[5]

Hydrogenation: The isomaltulose is then hydrogenated, which converts the fructose part of

the molecule into a mixture of sorbitol and mannitol. This results in the formation of the two

stereoisomers that constitute Palatinitol: GPM and GPS.[5]

Metabolism of Palatinitol
Palatinitol is not readily hydrolyzed by human intestinal enzymes.[11] A small fraction may be

broken down in the small intestine, but the majority passes to the large intestine where it is

fermented by the gut microbiota.
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Figure 3: Metabolic pathway of Palatinitol in the human body.
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The fermentation of Palatinitol by colonic bacteria leads to the production of short-chain fatty

acids (SCFAs) such as acetate, propionate, and butyrate, which can be absorbed and utilized

by the body for energy.[18] This metabolic pathway is the reason for its reduced caloric value

compared to fully digestible sugars.

Experimental Protocols for Palatinitol
Characterization
For researchers and quality control professionals, accurate characterization of Palatinitol is
crucial. The following are detailed methodologies for key experiments.

Determination of GPM and GPS Ratio by High-
Performance Liquid Chromatography (HPLC)
Objective: To quantify the ratio of 1-O-α-D-glucopyranosyl-D-mannitol (GPM) and 6-O-α-D-

glucopyranosyl-D-sorbitol (GPS) in a Palatinitol sample.

Materials and Equipment:

HPLC system with a refractive index (RI) detector

Strong cation-exchange resin column (calcium form, e.g., 300 mm x 7.8 mm, 9 µm particle

size)[19]

Degassed, deionized water (mobile phase)

Reference standards of GPM and GPS

Volumetric flasks and pipettes

Analytical balance

Procedure:

Standard Preparation: Accurately weigh and dissolve the GPM and GPS reference

standards in deionized water to prepare individual stock solutions of known concentrations

(e.g., 10 mg/mL). Prepare a mixed standard solution containing both GPM and GPS.
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Sample Preparation: Accurately weigh and dissolve the Palatinitol sample in deionized

water to a concentration of approximately 20 mg/mL.[19]

HPLC Conditions:

Mobile Phase: Degassed deionized water[19]

Flow Rate: 0.5 mL/min[19]

Column Temperature: 80 ± 3 °C[19]

Detector: Refractive Index (RI) detector, maintained at a constant temperature (e.g., 40

°C)[19]

Injection Volume: 20 µL

Analysis:

Inject the mixed standard solution to determine the retention times and response factors

for GPM and GPS.

Inject the sample solution.

Identify the peaks in the sample chromatogram based on the retention times of the

standards.

Calculate the concentration of GPM and GPS in the sample using the peak areas and the

response factors from the standard.

System Suitability: The resolution between the GPM and GPS peaks should be not less than

2.0.[19]

Measurement of Hygroscopicity by Dynamic Vapor
Sorption (DVS)
Objective: To determine the moisture sorption and desorption characteristics of a Palatinitol
powder.
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Materials and Equipment:

Dynamic Vapor Sorption (DVS) analyzer with a microbalance[20]

Nitrogen gas (carrier gas)

Deionized water

Palatinitol powder sample

Procedure:

Sample Preparation: Place a small, accurately weighed amount of the Palatinitol powder in

the DVS sample pan.

Drying: Dry the sample in the DVS instrument under a stream of dry nitrogen gas (0%

relative humidity) at a constant temperature (e.g., 25 °C) until a stable weight is achieved.

This is the initial dry mass.

Sorption Phase: Increase the relative humidity (RH) in a stepwise manner (e.g., in 10%

increments from 0% to 90% RH).[20] At each RH step, the system holds the humidity

constant until the sample mass equilibrates.

Desorption Phase: After reaching the maximum RH, decrease the RH in a similar stepwise

manner back to 0% RH, recording the mass at each equilibrium point.[20]

Data Analysis:

Plot the percentage change in mass (moisture uptake) on the y-axis against the relative

humidity on the x-axis to generate a moisture sorption isotherm.

The resulting graph will illustrate the hygroscopic nature of the Palatinitol sample.
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Figure 4: Experimental workflow for DVS analysis of hygroscopicity.

Applications in Drug Development
Palatinitol's unique properties make it a valuable excipient in the development of various

pharmaceutical dosage forms.

Solid Oral Dosage Forms
Filler and Binder in Direct Compression: Due to its excellent flowability and compressibility,

Palatinitol is used as a filler and binder in the direct compression of tablets.[3][17] This

simplifies the manufacturing process by eliminating the need for granulation.

Chewable and Orally Disintegrating Tablets (ODTs): Its pleasant, sweet taste and good

mouthfeel make it an ideal excipient for chewable tablets and ODTs, improving patient
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compliance, especially in pediatric and geriatric populations.[13][17]

Taste Masking: Palatinitol can effectively mask the unpleasant taste of some active

pharmaceutical ingredients.[5]

Protein Stabilization
Palatinitol has been shown to be an effective stabilizer for proteins, particularly during freeze-

drying (lyophilization).[9][21] It can help to maintain the native conformation of proteins and

prevent aggregation, thereby preserving their therapeutic efficacy.[21][22][23] The mechanism

of stabilization is thought to involve the preferential exclusion of the polyol from the protein

surface and the modulation of the dynamics of the associated water molecules.[22][23]

Carrier for Liquid APIs
The porous structure of certain grades of Palatinitol allows it to act as a carrier for liquid APIs,

enabling their formulation into solid dosage forms.[13][17]

Safety and Regulatory Status
Palatinitol is considered safe for human consumption. The Joint FAO/WHO Expert Committee

on Food Additives (JECFA) has evaluated the safety of Isomalt and has established an

"Acceptable Daily Intake (ADI) not specified," which is the safest category for a food additive.

[15][24] In the United States, Isomalt is Generally Recognized as Safe (GRAS).[8] While

generally well-tolerated, excessive consumption of Palatinitol can have a laxative effect, which

is a common characteristic of polyols.[8]

Conclusion
Palatinitol (Isomalt) is a versatile polyol with a unique combination of physicochemical

properties that make it highly valuable for researchers, scientists, and drug development

professionals. Its classification as a disaccharide alcohol, derived from sucrose, underpins its

sugar-like functionalities with added benefits of low hygroscopicity, high stability, low caloric

value, and a non-cariogenic nature. The detailed experimental protocols provided in this guide

for its characterization, along with the visual representations of its synthesis and metabolism,

offer a practical resource for its application and quality control. In the pharmaceutical industry,

Palatinitol's role as a multifunctional excipient in solid dosage forms and as a protein stabilizer
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highlights its growing importance in modern drug delivery systems. With its established safety

profile and favorable regulatory status, Palatinitol is poised to remain a key ingredient in the

development of innovative and patient-friendly pharmaceutical products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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